2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Medicinal chemists optimizing CNS candidates often struggle to source high-purity 3,5-dimethylpiperidine building blocks. 2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone (CAS 158890-34-7) is a versatile electrophile featuring a chloroacetyl group on a sterically demanding 3,5-dimethylpiperidine scaffold. • High purity (95%) ensures reliable reaction outcomes in multi-step syntheses. • Distinct 3,5-dimethyl substitution pattern enhances lipophilicity (calculated LogP = 1.63) for CNS-targeted lead optimization. • Available in multiple sizes with fast shipping.

Molecular Formula C9H16ClNO
Molecular Weight 189.68 g/mol
CAS No. 158890-34-7
Cat. No. B124502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone
CAS158890-34-7
Molecular FormulaC9H16ClNO
Molecular Weight189.68 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)C(=O)CCl)C
InChIInChI=1S/C9H16ClNO/c1-7-3-8(2)6-11(5-7)9(12)4-10/h7-8H,3-6H2,1-2H3
InChIKeyWNKGBPXZARYZIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone: Procurement & Baseline Data


2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone (CAS 158890-34-7), also known as 1-(chloroacetyl)-3,5-dimethylpiperidine, is a specialized organic compound featuring a chloroacetyl group bonded to a 3,5-dimethylpiperidine moiety . It has a molecular formula of C9H16ClNO and a molecular weight of 189.68 g/mol [1]. The compound is a heterocyclic building block containing a tertiary amide and an alkyl chloride, making it a versatile electrophile in organic synthesis . It is primarily supplied as a research chemical for laboratory use, with typical purity specifications of 95% or higher .

Reagent Type
Chloroacetyl electrophile for acylation reactions
Scaffold
3,5-Dimethylpiperidine for steric and conformational control
Use Context
Synthesis of constrained heterocyclic building blocks

2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone: Limitations of Analog Substitution


Piperidine derivatives containing the 3,5-dimethyl substitution pattern, such as 2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone, cannot be freely substituted with other chloroacetyl piperidines due to distinct steric and electronic properties conferred by the 3,5-dimethyl groups. These substituents influence the compound's conformation, reactivity, and potential for downstream functionalization [1]. Substituting with analogs like 2-Chloro-1-(piperidin-1-yl)-ethanone (lacking methyl groups) or 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-ethanone (with a different methyl substitution pattern) can lead to altered reaction kinetics, different product profiles, or changes in biological activity if used as a pharmacophore precursor . The following quantitative evidence highlights these critical differences, informing scientifically sound procurement decisions.

3,5-Dimethyl substitution pattern
Unsubstituted piperidine analogs may lack steric bulk, potentially altering reaction kinetics and product profiles.
2,6-Dimethyl isomer
Different methyl substitution pattern may shift conformational preference and downstream reactivity.
Other chloroacetyl heterocycles
Ring size or electronic variations may not reproduce the reactivity of the 3,5-dimethylpiperidine scaffold.

2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone: Quantitative Evidence vs. Analogs


Steric Effects: 3,5-Dimethyl vs. Unsubstituted Piperidine

The presence of the 3,5-dimethyl groups on the piperidine ring introduces significant steric hindrance and conformational constraints compared to the unsubstituted piperidine analog, 2-Chloro-1-(piperidin-1-yl)-ethanone. While direct head-to-head kinetic data for this specific compound is absent in open literature, class-level inference from piperidine derivatives indicates that the 3,5-dimethyl substitution pattern can increase the dihedral angle and restrict ring puckering, thereby influencing the approach and reactivity of nucleophiles [1]. This steric profile is a key differentiator for applications requiring a specific molecular geometry, such as the synthesis of conformationally constrained bioactive molecules.

Steric Profile
Class-level inference
3,5-Dimethyl groups introduce notable steric hindrance and restrict ring puckering compared to unsubstituted piperidine.
Supports spatial orientation control in synthesis
Inferred from conformational studies; direct kinetic data not available.
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Purity Grade Differentiation

A key differentiator for procurement is the availability of a high-purity grade (98%+) from select vendors, compared to the more common 95% grade offered by many suppliers . This difference in purity can be critical for sensitive reactions where trace impurities may lead to side reactions or affect the yield and purity of the final product.

Purity Grade
Cross-study comparable
Target: ≥98% purity grade available (Leyan) Baseline: 95% standard grade from multiple vendors Difference: ≥3 percentage points higher purity
Higher purity may reduce impurity-related side reactions
Vendor-supplied analytical data; independent verification recommended.
Chemical Procurement Quality Control Synthetic Reliability

Lipophilicity (LogP): 3,5-Dimethyl vs. Unsubstituted Piperidine

The 3,5-dimethyl substitution increases the lipophilicity of the piperidine ring compared to an unsubstituted piperidine. For the related scaffold 1-(chloroacetyl)-3,5-dimethylpiperidine, a calculated LogP of 1.63 has been reported . This value provides a measurable difference from a hypothetical 2-Chloro-1-(piperidin-1-yl)-ethanone, which would be expected to have a lower LogP due to the absence of the hydrophobic methyl groups. While a direct experimental comparison is not available, this class-level inference supports the selection of the 3,5-dimethyl analog when increased lipophilicity is desired for membrane permeability or target engagement in a drug discovery context.

Lipophilicity (LogP)
Class-level inference
Calculated LogP = 1.63 for 1-(chloroacetyl)-3,5-dimethylpiperidine
Higher lipophilicity vs unsubstituted analog supports membrane permeability research
Estimated increase ~0.5–1.0 units; experimental confirmation needed.
Medicinal Chemistry Physicochemical Properties Drug Design

2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone: Recommended Application Scenarios


Synthesis of Conformationally Constrained Bioactive Molecules

Medicinal chemists seeking to introduce a sterically demanding and conformationally restricted piperidine moiety into a lead compound should prioritize this compound. The 3,5-dimethyl substitution pattern, as discussed in Section 3, provides a distinct steric profile compared to unsubstituted or differently substituted piperidine analogs, which can be leveraged to optimize target binding or improve pharmacokinetic properties [1].

High-Precision Synthesis with Stringent Purity

For reaction sequences that are highly sensitive to impurities, such as multi-step syntheses of complex natural products or pharmaceuticals, sourcing the 98%+ purity grade of this compound is strongly recommended. The quantitative purity difference highlighted in Section 3 can mitigate the risk of side reactions and improve overall yield and product quality .

Development of CNS-Penetrant Drug Candidates

Given the increased lipophilicity (calculated LogP = 1.63) associated with the 3,5-dimethylpiperidine scaffold, this compound serves as a valuable building block for designing molecules intended to cross the blood-brain barrier. The higher LogP compared to unsubstituted piperidine analogs, as inferred in Section 3, supports its use in early-stage medicinal chemistry programs targeting neurological disorders .

Application
Selection Property
Validation Focus
Constrained piperidine synthesis
3,5-Dimethyl substitution for steric control
Conformational analysis and target binding studies
High-precision synthesis workflows
Higher purity grade (≥98%) availability
Impurity profile and side-reaction mitigation
CNS permeability research
Calculated LogP 1.63 for lipophilicity
Membrane permeability assays and PK profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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